![molecular formula C10H10O B576032 4-[(Z)-prop-1-enyl]benzaldehyde CAS No. 169030-20-0](/img/structure/B576032.png)
4-[(Z)-prop-1-enyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-prop-1-enyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a formyl group and a (Z)-prop-1-enyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-[(Z)-prop-1-enyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with prop-1-enyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C6H5CHO+CH2=CHCH2MgBr→C6H5CH(CH2=CH2)OH→C6H5CH=CHCH2CHO
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cinnamaldehyde. This process uses a palladium or platinum catalyst under high pressure and temperature to selectively hydrogenate the double bond, yielding the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-prop-1-enyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as hydroxylamine (NH2OH) to form oximes or with hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NH2OH in aqueous or alcoholic solution, NH2NH2 in ethanol.
Major Products Formed
Oxidation: 4-[(Z)-prop-1-enyl]benzoic acid.
Reduction: 4-[(Z)-prop-1-enyl]benzyl alcohol.
Substitution: 4-[(Z)-prop-1-enyl]benzaldoxime, this compound hydrazone.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-prop-1-enyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-[(Z)-prop-1-enyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
Cinnamaldehyde: Contains a benzene ring with a formyl group and a (E)-prop-1-enyl group.
4-Hydroxybenzaldehyde: Benzaldehyde with a hydroxyl group at the para position.
Uniqueness
4-[(Z)-prop-1-enyl]benzaldehyde is unique due to its (Z)-configuration of the prop-1-enyl group, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
169030-20-0 |
---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.189 |
IUPAC-Name |
4-[(Z)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2- |
InChI-Schlüssel |
KWWVKYPHFGKMCB-IHWYPQMZSA-N |
SMILES |
CC=CC1=CC=C(C=C1)C=O |
Synonyme |
Benzaldehyde, 4-(1-propenyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.